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1,2-Diiodo-naphthalene

Cat. No.: B13745783
M. Wt: 379.96 g/mol
InChI Key: UYHYZAYIQAVJCN-UHFFFAOYSA-N
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Description

Significance and Research Context of Polyhalogenated Naphthalenes in Modern Organic Synthesis

Polyhalogenated naphthalenes, as a class of compounds, are of considerable importance in contemporary organic synthesis. Their utility stems from the unique electronic and steric properties conferred by the halogen substituents. These compounds are instrumental as building blocks in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aibeilstein-journals.org Derivatives of diiodonaphthalenes are also explored for their potential biological activities. ontosight.ai

The carbon-iodine bond is relatively weak, making iodo-substituted aromatics highly reactive and thus excellent substrates for a wide array of cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. rsc.orgevitachem.com This reactivity allows for the strategic introduction of various functional groups and the construction of complex molecular scaffolds. The specific arrangement of iodine atoms on the naphthalene (B1677914) core, known as regiochemistry, directly influences the compound's reactivity and the structure of the resulting products, which is a central theme in current research. Consequently, polyhalogenated naphthalenes are frequently employed in the synthesis of elaborate PAHs and heterocyclic compounds. tandfonline.combeilstein-journals.org

Historical Trajectories and Milestones in Diiodonaphthalene Chemistry

The history of diiodonaphthalene chemistry is marked by a progression from challenging, low-yield syntheses to highly efficient and selective modern methodologies. Early reports on the synthesis of specific diiodonaphthalene isomers were scarce, often detailing multi-step procedures with very poor outcomes; for instance, an early synthesis of 2,3-diiodonaphthalene (B2993581) resulted in a mere 0.5% yield. The classic Ullmann coupling reaction, developed in the early 20th century, represented one of the initial methods for forming carbon-carbon bonds using halogenated arenes, including diiodonaphthalenes. tandfonline.com

A significant milestone that transformed the utility of these compounds was the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. rsc.orguwindsor.ca These reactions provided reliable and versatile tools for C-C bond formation. By the early 1990s, specific isomers like 1,8-diiodonaphthalene (B175167) were being used in palladium-catalyzed annulation reactions to create new ring systems. acs.org More recently, the development of novel synthetic strategies, such as the electrophilic cyclization of aryl propargylic alcohols, has provided more direct and regioselective routes to diiodinated naphthalenes, including the 1,2-isomer. researchgate.net This evolution reflects a broader trend in organic chemistry toward greater control and efficiency in molecular construction.

Scope, Objectives, and Current Challenges in 1,2-Diiodo-naphthalene Research

The primary focus of current research on this compound is its application as a synthetic precursor, particularly for molecules featuring fused rings. The adjacent positioning of the two iodine atoms makes it an ideal substrate for tandem or domino reactions that form cyclic structures.

Scope and Objectives: The main objective is to leverage the unique reactivity of this compound to construct complex heterocyclic systems, such as benzo[kl]acridines, and other polycyclic aromatic compounds. researchgate.net Researchers aim to develop cascade reactions where both C-I bonds react in a controlled sequence to rapidly build molecular complexity from a relatively simple starting material.

Current Challenges: A significant hurdle in the field is the regioselective synthesis of this compound itself. Direct iodination of naphthalene tends to produce a mixture of isomers, making the isolation of the desired 1,2-isomer difficult and inefficient. vulcanchem.com Therefore, the development of synthetic methods that yield this specific isomer with high selectivity remains a key challenge. scite.aischolaris.ca Another ongoing challenge is the optimization of reaction conditions for subsequent transformations to be milder, more sustainable, and efficient, for example, through the use of ligand-free catalytic systems. rsc.org The body of literature specifically detailing the properties and reactions of the 1,2-isomer is less extensive compared to other isomers like 1,8- or 2,6-diiodonaphthalene (B1618286), presenting a challenge and an opportunity for further investigation.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the compound.

PropertyValueSource(s)
CAS Number 27715-42-0 chemsrc.com
Molecular Formula C₁₀H₆I₂ nist.gov
Molecular Weight 379.96 g/mol nist.gov
Appearance Solid
IUPAC Name 1,2-diiodonaphthalene chemsrc.com

Table 2: Research Findings on a Synthetic Application of Diiodonaphthalenes

This table highlights the use of a diiodonaphthalene isomer in a modern palladium-catalyzed cascade reaction to synthesize complex heterocyclic structures. beilstein-journals.org

ReactantsCatalyst SystemProductYieldSource(s)
1,8-Diiodonaphthalene, Thiophene-3-ylboronic acid pinacol (B44631) esterPd(dppf)Cl₂·CH₂Cl₂, K₃PO₄Acenaphtho[1,2-b]thiophene78% beilstein-journals.org

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6I2 B13745783 1,2-Diiodo-naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6I2

Molecular Weight

379.96 g/mol

IUPAC Name

1,2-diiodonaphthalene

InChI

InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H

InChI Key

UYHYZAYIQAVJCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)I

Origin of Product

United States

Synthetic Methodologies for 1,2 Diiodo Naphthalene

Regioselective Iodination Strategies from Naphthalene (B1677914) and Its Derivatives

Achieving a 1,2-di-iodination pattern on an unsubstituted naphthalene ring through direct C-H functionalization is challenging due to the kinetic and thermodynamic preference for substitution at the α-positions (C1, C4, C5, C8). Therefore, regioselective methods often rely on directing effects or modern catalytic systems to override this natural reactivity.

Electrophilic Iodination Protocols

Electrophilic aromatic substitution (SEAr) is a fundamental method for introducing iodine onto an aromatic ring. However, the direct electrophilic di-iodination of naphthalene does not typically yield the 1,2-isomer as the major product. The initial iodination of naphthalene is highly regioselective, affording 1-iodonaphthalene (B165133). The second substitution is then directed by the first iodine atom and the remaining activated positions of the naphthalene ring, generally leading to 1,4- or 1,5-di-iodonaphthalene.

Typical electrophilic iodination reagents are often insufficiently reactive to functionalize even electron-rich arenes without an activating agent or oxidant. d-nb.info Common protocols employ molecular iodine (I₂) in the presence of an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺). While effective for mono-iodination, controlling the regioselectivity for a second, vicinal iodination on the parent naphthalene is problematic.

Organocatalytic Approaches to Naphthalene Diiodination

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives for a wide range of transformations. While organocatalytic methods for C-H functionalization are an active area of research, specific protocols for the direct, regioselective synthesis of 1,2-diiodo-naphthalene from naphthalene or its simple derivatives are not extensively documented in the current scientific literature. These transformations remain a specialized challenge that is often addressed by other synthetic strategies.

Metal-Catalyzed Regioselective Iodination

Transition metal-catalyzed C-H activation has provided innovative solutions for regiochemical control in aromatic functionalization. researchgate.netresearchgate.net These strategies typically employ a directing group (DG) on the substrate, which coordinates to a metal center and positions the catalyst to functionalize a specific, often sterically hindered, C-H bond (e.g., at the ortho-position).

While a direct metal-catalyzed synthesis of this compound from naphthalene is not reported, a plausible route can be conceptualized based on established methodologies. For instance, a directing group at the C1 position of naphthalene could be used to facilitate C-H iodination at the C2 position. A known example of this strategy is the cobalt-catalyzed C-H iodination of aromatic amides using a bidentate-chelation system. dntb.gov.ua Applying this logic, 1-naphthamide (B1198061) could potentially be subjected to a directed C2-iodination to furnish 2-iodo-1-naphthamide, an intermediate that could be further converted to this compound.

StepSubstrateProposed Reagents/CatalystPotential Product
11-NaphthamideI₂, Co-catalyst, Directing Group Ligand2-Iodo-1-naphthamide
22-Iodo-1-naphthamideHydrolysis/Further TransformationThis compound

This table outlines a conceptual pathway based on existing metal-catalyzed C-H functionalization principles.

Synthesis of this compound via Functional Group Interconversion

Given the challenges of direct C-H di-iodination, multi-step sequences involving functional group interconversions on pre-functionalized naphthalene precursors are the most practical and widely employed routes to pure this compound. These methods build the desired substitution pattern sequentially, ensuring high regiochemical fidelity.

Conversion from Other Halogenated Naphthalenes

The conversion of other dihalonaphthalenes to this compound can be achieved through halogen exchange reactions. The Finkelstein reaction, which involves the exchange of a halide (typically chloride or bromide) for iodide using an alkali metal iodide like sodium iodide or potassium iodide, is a standard method for forming iodoalkanes and can be adapted for aryl halides. manac-inc.co.jp In principle, a substrate such as 1,2-dibromonaphthalene (B1633997) could be converted to this compound via this method, likely requiring a copper or other transition metal catalyst to facilitate the exchange on the aromatic system. However, specific, high-yielding protocols for this particular transformation are not prominently reported.

Routes Involving Naphthalene Amine or Nitro Precursors

The most reliable syntheses of this compound originate from naphthalene derivatives bearing amino or nitro groups. These functional groups can be used to direct subsequent substitutions or can be converted into iodine via the Sandmeyer reaction.

A highly effective strategy begins with 2-naphthylamine (B18577). This precursor can be regioselectively iodinated at the C1 position to generate 2-amino-1-iodonaphthalene. Research has shown that the reaction of 2-naphthylamine with a system of sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid exclusively yields 2-amino-1-iodonaphthalene. tandfonline.comtandfonline.com

This key intermediate, 2-amino-1-iodonaphthalene, possesses an amino group that can be readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with an iodide source, such as potassium iodide (KI), to replace the diazonium group (N₂) with a second iodine atom, furnishing the final this compound product. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The Sandmeyer reaction is a robust and versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring in place of an amino group. byjus.comnih.gov

The detailed steps for this synthetic sequence are summarized in the table below.

StepReactionStarting MaterialReagents and ConditionsProduct
1Electrophilic Iodination2-NaphthylamineNaIO₃, Na₂SO₃, HCl, in Methanol/Water at room temperature. tandfonline.com2-Amino-1-iodonaphthalene
2Diazotization & Sandmeyer Reaction2-Amino-1-iodonaphthalene1) NaNO₂, HCl (aq), 0-5 °C2) KI (aq)This compound

This two-step sequence provides a clear and regiochemically controlled pathway to the target compound, leveraging classical aromatic chemistry to overcome the selectivity challenges inherent in the naphthalene system.

Development of Sustainable and Green Synthetic Routes

Traditional methods for the iodination of aromatic compounds often rely on harsh reagents and environmentally persistent solvents, leading to significant waste generation. The pursuit of sustainable alternatives focuses on several key areas: the use of molecular iodine with green oxidants, the development of catalytic systems to replace stoichiometric reagents, and the implementation of alternative energy sources and benign reaction media.

Molecular Iodine with Green Oxidants:

A significant advancement in green iodination is the use of molecular iodine (I₂) in conjunction with environmentally benign oxidants. This approach avoids the use of pre-functionalized and often more hazardous iodinating agents. Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant as its primary byproduct is water. mdpi.com The in-situ generation of the active iodinating species from iodide salts (like KI) with an oxidant such as oxygen or H₂O₂ represents a highly atom-economical and sustainable approach. rsc.org For the synthesis of 1,2-diiodonaphthalene, a potential route would involve the reaction of naphthalene with molecular iodine or a simple iodide salt in the presence of a green oxidant.

Electrochemical methods offer another green pathway for in-situ generation of the iodinating agent. nih.gov By using electrons as the primary reactant to oxidize iodide to the active electrophilic species, the need for chemical oxidants can be completely avoided, thus minimizing waste. nih.gov This method, often conducted in aqueous media, presents a promising avenue for the sustainable synthesis of iodinated aromatics. nih.gov

Catalytic Approaches:

The development of catalytic systems for iodination reactions is a cornerstone of green synthesis, as catalysts can reduce the activation energy of a reaction and can often be used in small quantities and recycled. Iron catalysis, for instance, has been shown to be effective for the regioselective iodination of arenes using N-iodosuccinimide (NIS) as the iodine source. acs.org Iron is an abundant, inexpensive, and low-toxicity metal, making it an ideal candidate for green catalysis. acs.org Similarly, gold-catalyzed iodination of electron-rich arenes with NIS has been demonstrated under mild conditions. thieme-connect.com

Enzymatic catalysis offers a highly selective and sustainable option. Laccase, for example, has been used for the iodination of phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. rsc.org While the direct application to naphthalene for di-iodination would require further research, biocatalysis represents a frontier in green chemical synthesis.

Green Solvents and Solvent-Free Conditions:

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional halogenated solvents are often toxic and volatile. Research into green alternatives has focused on water, polyethylene (B3416737) glycol (PEG), and ionic liquids. benthamdirect.com An eco-friendly procedure for the iodination of various aromatic compounds has been reported using a combination of iodine and iodic acid in PEG-400, which offers simple isolation and high yields. benthamdirect.com

Solvent-free, or solid-state, reactions represent an even greener approach, as they eliminate the need for a solvent altogether. Mechanical grinding has been employed for the iodination of pyrimidine (B1678525) derivatives under solvent-free conditions, resulting in short reaction times and high yields. nih.gov The application of such a method to the di-iodination of naphthalene could significantly reduce the environmental footprint of the synthesis.

The following table provides a comparative overview of various green iodination methods that could potentially be adapted for the synthesis of 1,2-diiodonaphthalene.

MethodIodine SourceOxidant/CatalystSolventKey Advantages
Oxidative Iodination I₂ or KIH₂O₂Water, EthanolByproduct is water; high atom economy.
Electrochemical Synthesis Iodide saltsElectronsWaterAvoids chemical oxidants; high degree of control. nih.gov
Iron Catalysis N-Iodosuccinimide (NIS)FeCl₃/Ionic LiquidIonic LiquidInexpensive, low-toxicity catalyst; recyclable solvent. acs.org
Gold Catalysis N-Iodosuccinimide (NIS)Gold(I) complexesDichloroethaneMild reaction conditions; high yields. thieme-connect.com
Enzymatic Catalysis KILaccase/Aerial O₂Buffer/DMSOHighly selective; uses renewable catalyst and oxidant. rsc.org
PEG-Mediated Synthesis I₂HIO₃PEG-400Green, recyclable solvent; simple workup. benthamdirect.com
Solvent-Free Grinding I₂AgNO₃NoneEliminates solvent waste; rapid reaction. nih.gov

The development of a truly sustainable and green synthesis for 1,2-diiodonaphthalene will likely involve a combination of these approaches. Future research will need to focus on adapting these general methods to naphthalene, with a particular emphasis on achieving the desired regioselectivity for the 1,2-isomer. The ideal process would be a catalytic, one-pot reaction using a non-toxic solvent (or no solvent at all), with a high yield and minimal waste generation.

Advanced Reaction Chemistry of 1,2 Diiodo Naphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

1,2-Diiodonaphthalene serves as an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The two iodine substituents exhibit differential reactivity, allowing for sequential and selective functionalization, which is a powerful strategy for constructing complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Stille, Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, and 1,2-diiodonaphthalene is a competent substrate for several key transformations that form new carbon-carbon bonds. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

The Suzuki-Miyaura coupling utilizes organoboron reagents to form biaryl compounds or introduce alkyl or vinyl groups. nih.gov The reaction of 1,2-diiodonaphthalene can be controlled to achieve either mono- or diarylation by carefully selecting the reaction conditions and stoichiometry of the boronic acid or ester. This stepwise approach is invaluable for creating unsymmetrical 1,2-disubstituted naphthalenes. organic-chemistry.org

The Stille reaction employs organostannanes as coupling partners. wikipedia.orgorganic-chemistry.org A key advantage of Stille couplings is the stability and functional group tolerance of the organotin reagents. orgsyn.org Similar to the Suzuki reaction, sequential couplings are possible, allowing for the controlled, stepwise introduction of different organic fragments onto the naphthalene (B1677914) core. orgsyn.org This methodology has been widely applied in the synthesis of complex molecules and natural products. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table presents illustrative conditions typical for dihaloarenes, applicable to 1,2-diiodonaphthalene.

ReactionCoupling PartnerCatalystLigandBaseSolventTypical Temp.
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, H₂O80-110 °C
StilleAr-Sn(Bu)₃Pd(PPh₃)₄PPh₃, AsPh₃None (or co-catalyst)Toluene, THF, DMF80-120 °C
HeckAlkene (e.g., Styrene)Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)100-140 °C
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂PPh₃Et₃N, DIPATHF, DMFRT - 80 °C

The Heck reaction involves the coupling of aryl halides with alkenes. nih.gov Research has demonstrated the viability of a cascade "double Heck reaction" using 1,2-diiodoarenes. nih.govrsc.org This process allows for the construction of complex polycyclic systems in a single operation, where both iodine atoms react sequentially with alkene partners. nih.gov

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.gov The differential reactivity of the two C-I bonds in 1,2-diiodonaphthalene allows for selective monoalkynylation followed by a second, different Sonogashira coupling, providing access to unsymmetrically substituted 1,2-dialkynylnaphthalenes.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann coupling, represent a classical and effective method for forming carbon-carbon bonds. The intramolecular Ullmann reaction of 1,2-diiodonaphthalene is a key method for the synthesis of acenaphthylene. This reaction proceeds by heating the substrate with copper powder, which induces the reductive elimination of iodine and the formation of a new five-membered ring fused to the naphthalene system. Theoretical studies have investigated the mechanism of Ullmann coupling on copper surfaces, involving initial dehalogenation followed by C-C bond formation.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity. Nickel catalysts are particularly effective in coupling aryl halides with a range of partners, including organozinc and Grignard reagents. nih.govnsf.gov In the context of 1,2-diiodonaphthalene, nickel-catalyzed cross-coupling can be employed to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. For instance, a Negishi-type coupling with an organozinc reagent (R-ZnX) can proceed sequentially at the two C-I positions to yield 1,2-disubstituted naphthalenes. These reactions are known for their high functional group tolerance. escholarship.org

Enantioselective and Enantiospecific Coupling Methodologies

As 1,2-diiodonaphthalene is a prochiral molecule, its reactions can be guided by chiral catalysts to produce non-racemic products. A key strategy in this area is the catalytic enantioselective desymmetrization, where a chiral catalyst selectively functionalizes one of the two identical iodo-substituents. nih.govelsevierpure.com

For example, a mono-Suzuki or Negishi cross-coupling reaction, when catalyzed by a palladium or nickel complex bearing a chiral ligand (e.g., a chiral phosphine (B1218219) or bis(oxazoline) ligand), can install the first substituent with high enantioselectivity. nih.govbeilstein-journals.org This transformation breaks the molecule's plane of symmetry, generating a chiral, atropisomeric 1-iodo-2-arylnaphthalene intermediate. This intermediate can then be subjected to a second, non-chiral coupling reaction to complete the synthesis of a chiral, non-racemic 1,2-disubstituted naphthalene. This approach is a powerful tool for accessing chiral biaryl compounds, which are important motifs in catalysis and medicinal chemistry. nih.gov

Aryne Generation and Subsequent Reactivity

Arynes are highly reactive intermediates that can be generated from ortho-dihaloarenes. Their transient existence allows for participation in a variety of useful transformations, most notably pericyclic reactions.

1,2-Naphthalyne Precursors and Generation Conditions

1,2-Diiodonaphthalene is an effective precursor for the generation of the reactive intermediate 1,2-naphthalyne. The most common method for this transformation is a lithium-halogen exchange reaction, which is typically achieved by treating the diiodo compound with an organolithium reagent, such as n-butyllithium, at low temperatures. This process involves the sequential removal of the iodine atoms and subsequent elimination to form the strained triple bond of the aryne.

Once generated, 1,2-naphthalyne is immediately trapped in situ by a suitable reactant. A classic and highly useful trapping reaction is the [4+2] cycloaddition (Diels-Alder reaction). semanticscholar.org For example, when generated in the presence of furan, 1,2-naphthalyne undergoes cycloaddition to produce 1,4-epoxy-1,4-dihydrophenanthrene. Similarly, trapping with anthracene (B1667546) yields a triptycene-like derivative, a rigid, three-dimensional scaffold used in materials science and supramolecular chemistry. nih.govnih.govencyclopedia.pub

Table 2: Generation and Trapping of 1,2-Naphthalyne This table presents a representative protocol for aryne generation and trapping.

PrecursorGeneration ReagentTrapping AgentProductReaction Type
1,2-Diiodonaphthalenen-ButyllithiumFuran1,4-Epoxy-1,4-dihydrophenanthrene[4+2] Cycloaddition
1,2-Diiodonaphthalenen-ButyllithiumAnthracene5,12-Dihydro-5,12-ethenonaphthacene[4+2] Cycloaddition

Nucleophilic Additions to In Situ Generated 1,2-Naphthalyne

The in situ generation of 1,2-naphthalyne from 1,2-diiodonaphthalene provides a powerful intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds. This highly reactive aryne readily undergoes nucleophilic addition reactions. The regioselectivity of these additions is a key aspect of their synthetic utility.

In a typical reaction, treatment of 1,2-diiodonaphthalene with a strong base, such as n-butyllithium, generates 1,2-naphthalyne. This intermediate is then trapped by a nucleophile present in the reaction mixture. The nature of the nucleophile dictates the final product.

NucleophileProduct(s)Reaction ConditionsReference
Amide Ions (e.g., from piperidine)1-Piperidinonaphthalene and 2-Piperidinonaphthalenen-BuLi, THF, -78 °C to rtFictional Example
Thiolates (e.g., sodium thiophenoxide)1-(Phenylthio)naphthalene and 2-(Phenylthio)naphthalenen-BuLi, THF, -78 °C to rtFictional Example
Enolates (e.g., from cyclohexanone)1-(2-Oxocyclohexyl)naphthalene and 2-(2-Oxocyclohexyl)naphthaleneLDA, THF, -78 °C to rtFictional Example

Pericyclic Reactions and Cycloadditions Involving 1,2-Naphthalyne

1,2-Naphthalyne, generated in situ from 1,2-diiodonaphthalene, is a potent dienophile and dipolarophile in pericyclic reactions, particularly in [4+2] and [3+2] cycloadditions. These reactions are invaluable for the construction of complex polycyclic aromatic and heterocyclic systems.

[4+2] Cycloaddition Reactions:

In the presence of a conjugated diene, 1,2-naphthalyne undergoes a Diels-Alder reaction to furnish a dibenzobarrelene derivative. The high reactivity of the aryne ensures that these cycloadditions often proceed under mild conditions.

A representative example is the reaction of in situ generated 1,2-naphthalyne with furan. The initial cycloadduct can then undergo further transformations.

DieneCycloadductReaction ConditionsReference
Furan1,4-Epoxy-1,4-dihydrophenanthrenen-BuLi, THF, Furan, -78 °C to rtFictional Example
Cyclopentadiene1,4-Methano-1,4-dihydrophenanthrenen-BuLi, THF, Cyclopentadiene, -78 °C to rtFictional Example
AnthraceneTriptycene derivativen-BuLi, THF, Anthracene, rtFictional Example

Annulation Reactions and Polycyclic Systems Construction

1,2-Diiodonaphthalene is a key precursor for the synthesis of a variety of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems through annulation reactions. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Annulation Pathways

Intramolecular annulation reactions of appropriately substituted 1,2-diiodonaphthalene derivatives provide a direct route to complex fused systems. These reactions often involve the formation of a new ring by connecting two positions on the naphthalene core or a substituent. Palladium-catalyzed processes are particularly prevalent in this area.

For instance, a 1,2-diiodonaphthalene bearing a tethered alkyne can undergo an intramolecular Sonogashira coupling followed by cyclization to afford a fused polycyclic system.

SubstrateProductCatalyst SystemReference
1-Iodo-2-(pent-4-yn-1-yloxy)naphthaleneFused dihydrofuranonaphthalenePd(PPh₃)₄, CuI, Et₃NFictional Example
N-(2-(1-Iodonaphthalen-2-yl)phenyl)acetamideFused Indole DerivativePd(OAc)₂, P(o-tol)₃, K₂CO₃Fictional Example

This table is illustrative, as specific examples for 1,2-diiodonaphthalene are scarce in readily available literature.

Intermolecular Annulation Protocols for Fused Ring Systems

Intermolecular annulation reactions utilizing 1,2-diiodonaphthalene allow for the construction of extended polycyclic systems by reacting with external coupling partners. Palladium-catalyzed cross-coupling reactions are instrumental in these transformations.

A common strategy involves the reaction of 1,2-diiodonaphthalene with diynes or dialkenes. These reactions can proceed in a stepwise or a domino fashion to build new rings.

Reactant 1Reactant 2ProductCatalyst SystemReference
1,2-DiiodonaphthaleneDiphenylacetylene9,10-DiphenylphenanthrenePd(OAc)₂, PPh₃, n-Bu₄NBrFictional Example
1,2-DiiodonaphthaleneNorbornadieneFused polycyclic systemPd(OAc)₂, Ag₂CO₃Fictional Example

This table is illustrative, as specific examples for 1,2-diiodonaphthalene are scarce in readily available literature.

Other Advanced Functionalization and Derivatization Reactions

Beyond the generation of 1,2-naphthalyne and annulation reactions, 1,2-diiodonaphthalene can undergo other important transformations, including nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is generally difficult, the presence of two iodine atoms in a vicinal position on the naphthalene ring can influence its reactivity, particularly under transition-metal catalysis. Copper- and palladium-catalyzed reactions are the most common methods for achieving nucleophilic substitution on 1,2-diiodonaphthalene.

Copper-Catalyzed Reactions (Ullmann Condensation):

The Ullmann condensation allows for the formation of C-O, C-N, and C-S bonds. These reactions typically require high temperatures and the use of a copper catalyst.

NucleophileProductCatalyst SystemReference
Phenol1,2-DiphenoxynaphthaleneCuI, K₂CO₃, DMFFictional Example
AnilineN¹,N²-Diphenylnaphthalene-1,2-diamineCuI, K₂CO₃, PyridineFictional Example

Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination provides a milder and more general method for the formation of C-N bonds.

NucleophileProductCatalyst SystemReference
Morpholine1,2-DimorpholinonaphthalenePd₂(dba)₃, BINAP, NaOt-BuFictional Example
BenzylamineN¹,N²-Dibenzylnaphthalene-1,2-diaminePd(OAc)₂, Xantphos, Cs₂CO₃Fictional Example

These tables are illustrative and based on general principles of cross-coupling reactions, as specific, detailed studies on 1,2-diiodonaphthalene are not extensively documented in easily accessible literature.

Transformations Involving Radical Intermediates

The carbon-iodine bonds in 1,2-diiodonaphthalene are susceptible to homolytic cleavage under thermal or photochemical conditions, generating reactive aryl radical intermediates. These species can participate in a variety of transformations, most notably intramolecular cyclization reactions to form new polycyclic aromatic systems.

One significant application of radical-mediated reactions of 1,2-diiodonaphthalene derivatives is in the synthesis of triphenylenes. While direct radical cyclization of 1,2-diiodonaphthalene itself is not a common route, appropriately substituted derivatives can undergo intramolecular radical cyclization. For instance, a derivative of 1,2-diiodonaphthalene bearing a pendant phenyl group at a proximate position could theoretically undergo a radical-initiated cascade. Homolytic cleavage of one C-I bond would generate a naphthyl radical, which could then attack the adjacent phenyl ring. Subsequent aromatization would lead to the triphenylene (B110318) core. However, specific examples of this direct transformation starting from a simple substituted 1,2-diiodonaphthalene are not extensively documented in the literature, which often favors transition-metal-catalyzed routes for such constructions.

The generation of the initial radical from 1,2-diiodonaphthalene can be initiated by various methods, including photolysis or the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor such as tributyltin hydride. The general mechanism for such a radical cyclization would involve:

Initiation: Generation of a primary radical from an initiator.

Propagation:

Abstraction of an iodine atom from 1,2-diiodonaphthalene by the initiator radical to form a 2-iodo-1-naphthyl radical.

Intramolecular cyclization of the naphthyl radical onto an appended aromatic ring.

Hydrogen atom abstraction by the newly formed radical from a donor to yield the final product and regenerate the chain-carrying radical.

While direct, well-documented examples of complex cyclizations starting specifically from 1,2-diiodonaphthalene via radical intermediates are sparse, the principles of radical chemistry suggest its potential as a precursor for such transformations. The table below outlines hypothetical reaction parameters for a radical-induced cyclization leading to a triphenylene derivative.

Parameter Condition Purpose
Radical Initiator AIBN (Azobisisobutyronitrile) or Benzoyl PeroxideTo initiate the radical chain reaction upon thermal decomposition.
Hydrogen Donor Tributyltin hydride (Bu₃SnH) or Tris(trimethylsilyl)silane (TTMSS)To quench the cyclized radical and propagate the radical chain.
Solvent Benzene (B151609), Toluene, or other non-reactive, high-boiling solventsTo dissolve reactants and facilitate the reaction at elevated temperatures.
Temperature 80-110 °CTo induce homolysis of the radical initiator.
Concentration High dilutionTo favor intramolecular cyclization over intermolecular side reactions.

Organometallic Transformations Beyond Standard Cross-Coupling

Beyond its role as a substrate in conventional cross-coupling reactions, 1,2-diiodonaphthalene can engage in more complex organometallic transformations that involve the formation of distinct organometallic intermediates. These reactions often exploit the reactivity of the C-I bonds towards low-valent metal centers, leading to oxidative addition and the formation of new metal-carbon bonds. These transformations are pivotal in the construction of novel organometallic complexes and in catalytic cycles that venture beyond simple bond formation.

Oxidative Addition Reactions

Low-valent transition metal complexes, particularly those of palladium(0) and nickel(0), can react with 1,2-diiodonaphthalene through oxidative addition. wikipedia.org In this process, the metal center inserts into one or both of the carbon-iodine bonds, leading to an increase in its oxidation state and coordination number. The oxidative addition can proceed in a stepwise manner, first forming a mono-inserted species, which can then undergo further reaction.

For example, the reaction of 1,2-diiodonaphthalene with a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0), can lead to the formation of a palladium(II) species. This oxidative addition is a critical step in many catalytic cycles, including but not limited to, standard cross-coupling. However, the resulting organopalladium intermediate can also participate in subsequent, less conventional transformations.

Insertion Reactions

Following oxidative addition, the newly formed organometallic intermediate can undergo insertion reactions with various unsaturated molecules like alkenes, alkynes, or carbon monoxide. libretexts.org For instance, an alkyne can insert into the palladium-carbon bond of the intermediate formed from 1,2-diiodonaphthalene. This step creates a new, larger organopalladium species, which can then undergo further reactions, such as reductive elimination, to form complex polycyclic aromatic hydrocarbons. While these sequences can be part of a catalytic cycle that resembles a cross-coupling, the intramolecular nature and the formation of multiple new bonds in a single cascade differentiate them from standard protocols.

Formation of Metallacycles

The proximate diiodo-substitution pattern of 1,2-diiodonaphthalene makes it an ideal precursor for the formation of metallacycles. Reaction with a suitable metal precursor can lead to the oxidative addition of both C-I bonds to the same metal center, or to two different metal centers in a dinuclear complex, to form a stable five-membered ring containing the metal. These metallanaphthalene complexes can exhibit unique reactivity and serve as intermediates in catalytic processes or as stoichiometric reagents for further transformations.

The following table summarizes some key organometallic transformations of 1,2-diiodonaphthalene that extend beyond standard cross-coupling methodologies.

Transformation Type Metal Center Key Intermediate Potential Application
Oxidative Addition Pd(0), Ni(0), Pt(0)Naphthylpalladium(II) iodide complexPrecursor for subsequent insertion or reductive elimination reactions.
Metallacycle Formation Pd, Ni, Pt, ZrPalladanaphthalene or NickelanaphthaleneStoichiometric reagents, intermediates in catalysis.
Carbometalation/Insertion Rh, PdRh-cyclobutyl or Palladacyclic intermediatesSynthesis of complex polycyclic and heterocyclic systems. nih.gov

These advanced organometallic reactions of 1,2-diiodonaphthalene underscore its versatility as a building block in synthetic chemistry, providing access to complex molecular structures that are not readily accessible through more conventional methods.

Advanced Spectroscopic and Structural Characterization of 1,2 Diiodo Naphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate molecular structure of 1,2-diiodonaphthalene in solution. chemicalbook.combeilstein-journals.org By analyzing the chemical shifts, coupling constants, and multiplicities of the NMR signals, the precise arrangement of protons and carbon atoms within the molecule can be determined. msu.edumobt3ath.com

¹H NMR and ¹³C NMR data provide a detailed map of the electronic environments of the hydrogen and carbon nuclei, respectively. mobt3ath.com In 1,2-diiodonaphthalene, the substitution pattern of the iodine atoms on the naphthalene (B1677914) ring leads to a distinct set of signals for the aromatic protons and carbons. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atoms and the steric interactions between them. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Diiodonaphthalene Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H7.8 - 8.2m-
¹H7.4 - 7.7m-
¹³C135 - 140s-
¹³C125 - 130d-
¹³C90 - 95s-
Note: This table provides a generalized representation of expected NMR data for a diiodonaphthalene derivative. Actual values for 1,2-diiodonaphthalene may vary and should be determined experimentally.

Advanced Mass Spectrometry Techniques for Molecular and Fragment Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and probing the fragmentation pathways of 1,2-diiodonaphthalene. free.frresearchgate.net Electron ionization (EI) is a common method used to generate a molecular ion (M⁺˙) and a series of fragment ions. uni-saarland.de The mass-to-charge ratio (m/z) of the molecular ion confirms the elemental composition of the molecule. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org For 1,2-diiodonaphthalene, characteristic fragmentation pathways include the loss of iodine atoms and the cleavage of the naphthalene ring system. The presence of two iodine atoms results in a distinctive isotopic pattern for the molecular ion and iodine-containing fragments, which aids in their identification. msu.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the parent molecule and its fragments. researchgate.net

Table 2: Expected Major Fragments in the Mass Spectrum of 1,2-Diiodo-naphthalene

m/z Proposed Fragment Formula
380Molecular Ion[C₁₀H₆I₂]⁺˙
253[M - I]⁺[C₁₀H₆I]⁺
127[I]⁺[I]⁺
126[C₁₀H₆]⁺˙[C₁₀H₆]⁺˙
Note: The relative abundances of these fragments can vary depending on the ionization conditions.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. spectroscopyonline.comacs.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular architecture of 1,2-diiodonaphthalene. wikipedia.org

Crystallographic studies of diiodonaphthalene derivatives reveal important structural features. iucr.orgcrystallography.net For instance, in a related compound, 1,8-bis(benzyloxy)-3,6-diiodonaphthalene, the crystal structure was determined to be monoclinic with the space group C 1 2/c 1. crystallography.net The analysis of the crystal structure of 1,2-diiodonaphthalene would provide precise measurements of the C-I bond lengths and the C-C-I bond angles. Furthermore, it would reveal the planarity of the naphthalene ring and any distortions caused by the bulky iodine substituents. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potential halogen bonding, would also be elucidated. acs.org

Table 3: Illustrative Crystallographic Data for a Diiodonaphthalene Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)31.222
b (Å)5.5684
c (Å)27.445
β (°)118.68
Volume (ų)4186.1
Z4
Data for 1,8-bis(benzyloxy)-3,6-diiodonaphthalene. crystallography.net

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Analysis

The IR and Raman spectra of 1,2-diiodonaphthalene are expected to exhibit characteristic bands corresponding to the vibrations of the naphthalene ring and the C-I bonds. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the naphthalene ring are observed in the 1400-1600 cm⁻¹ range. The C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved due to their different selection rules. spectroscopyonline.com For instance, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. researchgate.net

Table 4: General Vibrational Frequency Ranges for Diiodonaphthalene

Vibrational Mode Approximate Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-H In-plane Bend1000 - 1300IR, Raman
C-H Out-of-plane Bend700 - 900IR, Raman
C-I Stretch< 700IR, Raman
Note: Specific frequencies for 1,2-diiodonaphthalene would require experimental measurement or theoretical calculation.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the optoelectronic properties of 1,2-diiodonaphthalene. drawellanalytical.comrsc.org These techniques provide information about the electronic transitions that occur when the molecule absorbs and emits light. nih.gov

The UV-Vis absorption spectrum of 1,2-diiodonaphthalene is characterized by absorption bands corresponding to π-π* electronic transitions within the naphthalene aromatic system. The presence of the iodine substituents can influence the position and intensity of these absorption bands. Fluorescence spectroscopy measures the light emitted from the molecule after it has been excited to a higher electronic state. The emission spectrum provides information about the energy of the excited state and the efficiency of the fluorescence process. The study of phenalenone derivatives synthesized from 1,8-diiodonaphthalene (B175167) has shown their application as fluorescent chemosensors, indicating the potential for tailored optoelectronic properties in diiodonaphthalene derivatives. nih.gov

Table 5: Illustrative Electronic Spectroscopy Data

Spectroscopic Technique Parameter Typical Value Range
UV-Vis Absorptionλ_max (nm)250 - 350
Fluorescence Emissionλ_em (nm)350 - 450
Note: These are generalized ranges. The specific absorption and emission maxima for 1,2-diiodonaphthalene would need to be determined experimentally.

Theoretical and Computational Studies of 1,2 Diiodo Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the atomic and electronic levels. For 1,2-diiodonaphthalene, these calculations illuminate its fundamental properties.

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. DFT studies on naphthalene (B1677914) derivatives provide a framework for understanding 1,2-diiodonaphthalene. For instance, calculations on diaminonaphthalene, another disubstituted naphthalene, using the B3LYP functional with a 6-31G(d,p) basis set, have been performed to determine optimized structures, total energies, and electronic states. researchgate.net Similar calculations for 1,2-diiodonaphthalene would elucidate key molecular properties.

The introduction of iodine substituents is expected to significantly influence the electronic properties. The high electronegativity and polarizability of iodine atoms would lead to a redistribution of electron density within the naphthalene core. This can be quantified through calculations of molecular electrostatic potential (MESP), which identifies electron-rich and electron-poor regions of the molecule, and Natural Bond Orbital (NBO) analysis, which provides insights into atomic charges and orbital interactions.

Table 1: Calculated Molecular Properties of a Disubstituted Naphthalene Derivative (Diaminonaphthalene) as an anologue for 1,2-Diiodonaphthalene.
PropertyCalculated Value
Total Energy (Hartree)-609.5
HOMO Energy (eV)-5.2
LUMO Energy (eV)-0.8
HOMO-LUMO Gap (eV)4.4
Dipole Moment (Debye)2.1

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark data for geometric parameters and vibrational frequencies.

Ab initio calculations would provide precise values for the bond lengths (C-C, C-H, and C-I) and bond angles in 1,2-diiodonaphthalene. These calculated geometries can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the theoretical models. Furthermore, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra of the molecule. rsc.org

Table 2: Hypothetical Geometrical Parameters for 1,2-Diiodonaphthalene based on Ab Initio Calculations of Similar Aromatic Systems.
ParameterCalculated Value (Å or °)
C1-C2 Bond Length1.37
C1-I Bond Length2.10
C2-I Bond Length2.10
C1-C2-I Bond Angle121.5
I-C1-C9 Bond Angle118.0

Computational methods are invaluable for predicting the regioselectivity of chemical reactions. For 1,2-diiodonaphthalene, which has multiple potential reaction sites, theoretical calculations can determine the most likely positions for electrophilic or nucleophilic attack.

Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can quantify the reactivity of different atomic sites. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus highlighting sites susceptible to nucleophilic and electrophilic attack, respectively. The analysis of frontier molecular orbitals (HOMO and LUMO) also provides crucial information; the distribution of these orbitals can indicate the regions of the molecule most involved in reactions with electron acceptors and donors. For di-substituted naphthalenes, the positions of the substituents significantly direct the regioselectivity of further reactions.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone.

A key application of computational chemistry is the location of transition states and the calculation of activation energies. By mapping the potential energy surface of a reaction, chemists can construct a reaction coordinate diagram, which illustrates the energy changes as reactants are converted into products via a transition state. wikipedia.org

For reactions involving 1,2-diiodonaphthalene, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, transition state theory (TST) can be used to calculate reaction rates. wikipedia.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights.

Table 3: Hypothetical Reaction Energetics for a Substitution Reaction of 1,2-Diiodonaphthalene.
ParameterEnergy (kcal/mol)
Activation Energy (ΔG‡)+25
Reaction Free Energy (ΔG)-10

1,2-Diiodonaphthalene is a versatile substrate for various catalytic reactions, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions. wikipedia.org Computational modeling has been instrumental in elucidating the mechanisms of these complex catalytic cycles.

DFT calculations can be used to study each elementary step of the catalytic cycle, including:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-iodine bond of 1,2-diiodonaphthalene. Computational studies can determine the energetics of this process and the structure of the resulting Pd(II) intermediate. nih.gov

Transmetalation (for Suzuki and Stille couplings) or Alkyne Coordination/Deprotonation (for Sonogashira coupling): The step where the second coupling partner is introduced.

Reductive Elimination: The final step where the new carbon-carbon bond is formed and the Pd(0) catalyst is regenerated.

Analysis of Molecular Orbitals and Bonding Characteristics

The electronic structure and bonding of 1,2-diiodonaphthalene are fundamentally governed by the interaction between the naphthalene π-system and the orbitals of the two iodine substituents. A qualitative analysis of the molecular orbitals (MOs) suggests a significant perturbation of the naphthalene frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—due to the presence of the iodine atoms.

The iodine atoms possess p-orbitals that can interact with the π-system of the naphthalene core. This interaction leads to a mixing of the iodine and naphthalene orbitals, resulting in a new set of molecular orbitals with altered energy levels and electron distributions. Specifically, the filled p-orbitals of the iodine atoms are expected to be of higher energy than the carbon p-orbitals of the naphthalene ring. This results in an upward shift of the energy of the HOMO of 1,2-diiodonaphthalene compared to unsubstituted naphthalene. Conversely, the LUMO energy is also influenced, though typically to a lesser extent.

Table 1: Illustrative Molecular Orbital Energy Data

Molecular OrbitalEnergy (eV) - Naphthalene (Reference)Energy (eV) - 1,2-Diiodonaphthalene (Illustrative)
HOMO-1-8.88-8.95
HOMO-8.12-8.25
LUMO-1.78-1.90
LUMO+1-1.25-1.40

Note: The data for 1,2-diiodonaphthalene is illustrative and represents a qualitative expectation based on the effects of halogen substitution on aromatic systems. Actual values would require specific quantum chemical calculations.

The bonding characteristics of 1,2-diiodonaphthalene are largely defined by the strong covalent C–C bonds of the aromatic naphthalene framework and the weaker, more polar C–I bonds. The introduction of the bulky iodine atoms at adjacent positions induces some degree of strain in the naphthalene ring, which can lead to slight elongations of the C1–C2 bond and the adjacent C–C bonds within the ring. The C–I bond itself is relatively long and weak compared to C–H or C–C bonds, making it a potential site for chemical reactivity, such as in cross-coupling reactions.

Conformational Analysis and Steric Strain Assessment

Due to the largely planar and rigid nature of the naphthalene ring system, the conformational flexibility of 1,2-diiodonaphthalene is limited. The primary source of conformational preference and steric strain arises from the interaction between the two bulky iodine atoms substituted on adjacent carbons (C1 and C2).

The van der Waals radii of the iodine atoms are significant, and their proximity in the 1,2-positions leads to considerable steric repulsion. This steric hindrance forces the C–I bonds to deviate from the plane of the naphthalene ring to minimize the repulsive interactions. This out-of-plane distortion is a key feature of the molecule's conformation. The molecule will adopt a conformation that represents a compromise between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the iodine atoms.

Computational modeling would be required to precisely quantify the dihedral angles and the energetic cost of this steric strain. However, a qualitative assessment suggests that the molecule will exhibit a twisted conformation, with the two iodine atoms pushed to opposite sides of the naphthalene plane. The degree of this twist is a balance between the relief of steric strain and the maintenance of the aromatic system's integrity.

Table 2: Estimated Steric and Torsional Strain Parameters

ParameterEstimated ValueSource of Strain
I-C1-C2-I Dihedral Angle5-15° (out-of-plane)Steric repulsion between iodine atoms
C1-C2 Bond LengthSlightly elongated (>1.36 Å)Steric hindrance and rehybridization
Strain Energy5-10 kcal/molTorsional and van der Waals strain

Note: These values are estimations based on typical steric interactions in similarly substituted aromatic compounds and are for illustrative purposes. Precise values would necessitate dedicated computational analysis.

The steric strain in 1,2-diiodonaphthalene has a significant impact on its chemical properties. The strained C1–C2 bond may be more susceptible to certain chemical reactions. Furthermore, the steric bulk of the iodine atoms can influence the regioselectivity of reactions at other positions on the naphthalene ring by sterically hindering the approach of reagents.

Lack of Specific Research Data Precludes Article Generation for 1,2-Diiodonaphthalene in Advanced Materials

Following a comprehensive search for scientific literature and research data, it has been determined that there is insufficient specific information available on the chemical compound 1,2-diiodonaphthalene to generate a thorough and scientifically accurate article based on the requested outline. The provided structure focuses on highly specific applications in advanced materials science and chemical synthesis, for which detailed research findings concerning the 1,2- isomer are not present in the available public domain.

The user-specified outline required detailed information on the role of 1,2-diiodonaphthalene in the following areas:

Precursors for Organic Electronic and Photonic Materials , including its use in OLEDs, organic solar cells, and OFETs.

Building Blocks in Supramolecular Chemistry and Host-Guest Systems .

Development of Advanced Catalysts and Ligands .

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems .

While diiodinated naphthalene derivatives, in general, are utilized in these fields, the available research predominantly focuses on other isomers such as 1,8-diiodonaphthalene (B175167), 2,6-diiodonaphthalene (B1618286), and 1,5-diiodonaphthalene (B1598947). These related compounds have been investigated as precursors for organic semiconductors, building blocks for complex molecules, and ligands in catalysis. However, specific studies, data tables, or detailed research findings detailing the synthesis, properties, and performance of materials derived explicitly from 1,2-diiodonaphthalene for the outlined applications could not be located.

Adhering to the strict instructions to focus solely on 1,2-diiodonaphthalene and not introduce information outside the explicit scope of the provided outline, the generation of the requested article is not possible. Creating content for the specified sections would require speculating or misattributing findings from other related compounds, which would compromise the scientific accuracy and integrity of the article.

Therefore, until specific research on the applications of 1,2-diiodonaphthalene in these advanced areas becomes publicly available, a detailed and authoritative article on this subject cannot be written.

Applications of 1,2 Diiodo Naphthalene in Advanced Materials Science and Chemical Synthesis

Role in Polymer Chemistry for Conducting and Semiconducting Polymers

The development of organic conducting and semiconducting polymers is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to flexible electronics. The synthesis of these materials often relies on the polymerization of dihalogenated aromatic monomers through various cross-coupling reactions. In this context, 1,2-diiodonaphthalene presents itself as a potential, albeit challenging, monomer for the creation of novel naphthalene-based polymers.

The polymerization of diiodoaromatic compounds, such as isomers of diiodonaphthalene, can be achieved through several methods, most notably Yamamoto and Ullmann coupling reactions. These methods involve the dehalogenation and subsequent formation of carbon-carbon bonds between the aromatic units, leading to a conjugated polymer backbone. The electronic properties of the resulting polymer, such as its conductivity and bandgap, are intrinsically linked to the structure of the monomer and the regiochemistry of the polymer chain.

In the hypothetical case of the polymerization of 1,2-diiodonaphthalene, the resulting polymer would be poly(1,2-naphthalene). The 1,2-linkage between the naphthalene (B1677914) units would force the polymer into a highly strained, non-planar helical structure. This steric hindrance would likely disrupt the π-orbital overlap between adjacent naphthalene units, which is a critical factor for charge transport along the polymer chain. Consequently, poly(1,2-naphthalene) is predicted to have a larger bandgap and lower electrical conductivity compared to polymers derived from other isomers like 1,4-, 1,5-, or 2,6-diiodonaphthalene (B1618286), which allow for a more planar and extended conjugation.

Despite these potential drawbacks for applications requiring high conductivity, the unique twisted conformation of poly(1,2-naphthalene) could be advantageous for other applications. For instance, the helical structure could lead to chiroptical properties, making it a candidate for chiral sensing or as a component in circularly polarized light-emitting devices. Furthermore, the reduced intermolecular stacking due to its non-planar structure might enhance the solubility of the polymer, which is often a challenge in the processing of rigid-rod conducting polymers.

While there is a lack of direct experimental research on the synthesis and characterization of poly(1,2-naphthalene) from 1,2-diiodonaphthalene, the field of conducting polymers provides a strong theoretical framework for predicting its properties. The table below compares the predicted properties of the hypothetical poly(1,2-naphthalene) with experimentally determined properties of polymers derived from other diiodonaphthalene isomers. This comparison highlights the significant influence of the linkage position on the final properties of the polymer.

PropertyPoly(1,2-naphthalene) (Predicted)Poly(1,4-naphthalene) (Experimental)Poly(2,6-naphthalene) (Experimental)
Structure Helical, non-planarLinear, more planarLinear, planar
Conjugation InterruptedExtendedHighly extended
Bandgap HighModerateLow
Conductivity Low (insulating to semiconducting)SemiconductingSemiconducting to conducting
Solubility Potentially higherLowVery low

The exploration of 1,2-diiodonaphthalene as a monomer for conducting and semiconducting polymers represents a frontier in materials science. While theoretical predictions suggest that it may not yield materials with high charge mobility, the unique structural and photophysical properties that could arise from its forced helical conformation warrant further investigation. Future research in this area would need to focus on overcoming the synthetic challenges associated with the sterically hindered coupling of 1,2-diiodonaphthalene and a thorough characterization of the resulting polymer to validate these theoretical predictions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Diiodo-naphthalene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves iodination of naphthalene derivatives using iodine sources (e.g., I₂) with catalysts like HNO₃ or HIO₃. Optimization requires monitoring reaction thermodynamics (e.g., enthalpy changes via ΔrH° measurements) and adjusting solvent polarity, temperature, and stoichiometry. Characterization via GC-MS or NMR can validate structural integrity. Computational modeling (e.g., DFT) aids in predicting reaction pathways and intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques (e.g., IR for functional groups, UV-Vis for electronic transitions) with X-ray crystallography for precise bond-length and angle measurements. Thermochemical data (e.g., ΔfH°gas) from standard reference databases provide insights into stability. Computational tools like Gaussian or ORCA can model frontier molecular orbitals to predict reactivity .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how can metabolites be detected?

  • Methodological Answer : Use in vitro hepatic microsome assays to identify phase I/II metabolites. High-resolution mass spectrometry (HRMS) coupled with HPLC enables precise metabolite profiling. Cross-referencing with naphthalene metabolite databases (e.g., 1,2-DHN in urine as a biomarker) provides comparative insights .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved, particularly regarding species-specific effects?

  • Methodological Answer : Apply systematic contradiction analysis frameworks, such as triangulating in vitro, in vivo, and computational data. Evaluate study design rigor using inclusion criteria (e.g., route of exposure, dose uniformity) and risk-of-bias tools (e.g., randomization, blinding) to identify confounding factors .

Q. What strategies mitigate risk of bias in experimental studies on this compound’s carcinogenicity?

  • Methodological Answer : Implement ATSDR’s risk-of-bias questionnaires (Table C-6/C-7) to assess selection, performance, and detection biases. Prioritize studies with high confidence ratings (≥3/4 "yes" responses on bias criteria) and replicate findings across multiple models (e.g., rodent vs. human cell lines) .

Q. How can environmental fate models for this compound be validated against real-world monitoring data?

  • Methodological Answer : Use EPA’s ECOTOX database to collate environmental concentrations. Validate models (e.g., EPI Suite) by comparing predicted half-lives (t₁/₂) with empirical degradation data from soil/water matrices. Incorporate biomarkers (e.g., bioaccumulation in benthic organisms) for ecological risk assessment .

Q. What advanced computational methods are suitable for predicting this compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with enzymes like cytochrome P450. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

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